

Alanosine: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest

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Abstract

Alanosine, a naturally occurring amino acid analogue produced by *Streptomyces alanosinicus*, has garnered significant interest in the scientific community for its potent antimetabolite and potential antineoplastic activities.^{[1][2]} This technical guide provides an in-depth exploration of the chemical structure of **Alanosine**, its physicochemical properties, and a detailed overview of its biosynthetic and chemical synthesis pathways. The document also elucidates its mechanism of action and provides relevant experimental data and methodologies to support further research and development.

Chemical Structure and Properties

Alanosine, chemically known as (S)-2-Amino-3-[hydroxy(nitroso)amino]propanoic acid, is distinguished by the presence of a unique N-nitrosohydroxylamine functional group attached to an alanine backbone.^{[3][4]} This structural feature is central to its biological activity.

Chemical Identifiers:

- IUPAC Name: (2S)-2-azaniumyl-3-[hydroxy(nitroso)amino]propanoate^[1]
- CAS Number: 5854-93-3^[1]
- Molecular Formula: C₃H₇N₃O₄^[1]

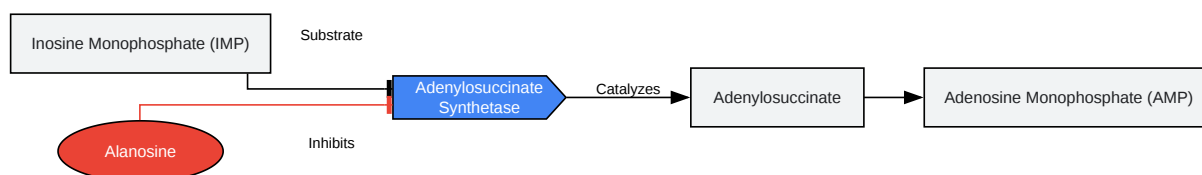
- SMILES: C([NH3+])N(N=O)O^[1]

A summary of the key physicochemical properties of L-**Alanosine** is presented in Table 1.

Property	Value	Reference
Molecular Weight	149.11 g/mol	[1]
Melting Point	190°C (decomposes)	[4]
pKa	4.8	[4]
Optical Rotation	[α] _D +8° (in 1N HCl), -46° (in 0.1N NaOH), -37.8° (in water)	[4]
UV Absorption max (λ _{max})	228 nm (in 0.1N HCl), 250 nm (in 0.1N NaOH)	[4]
Solubility	Slightly soluble in water; soluble in acidic and alkaline solutions.	[4]

Mechanism of Action

Alanosine exerts its biological effects primarily by acting as an antimetabolite in the de novo purine biosynthesis pathway.^{[1][2]} It specifically inhibits the enzyme adenylosuccinate synthetase, which is responsible for the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).^{[1][5]} This inhibition leads to a disruption of adenine nucleotide pools, which is particularly effective against tumor cells deficient in the enzyme methylthioadenosine phosphorylase (MTAP), as they are more reliant on the de novo pathway for purine synthesis.^{[1][5][6]}

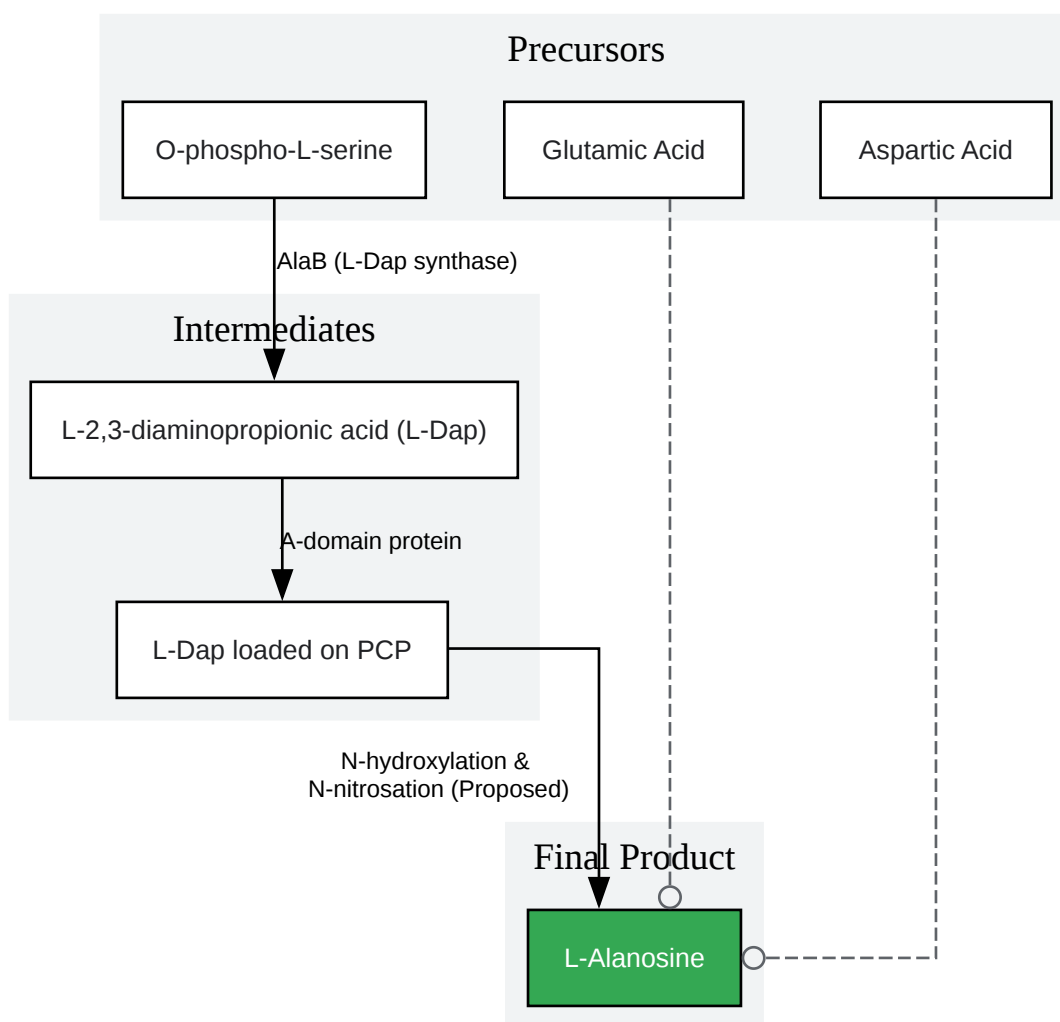


[Click to download full resolution via product page](#)Mechanism of action of **Alanosine**.

Synthesis Pathways

Biosynthesis in *Streptomyces alanosinicus*

The biosynthesis of L-**Alanosine** in *Streptomyces alanosinicus* involves a dedicated gene cluster.[7][8] The pathway initiates from the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap), which is synthesized and then loaded onto a peptidyl carrier protein (PCP).[8] The two nitrogen atoms in the characteristic diazeniumdiolate group of **Alanosine** are derived from glutamic acid and aspartic acid.[9] While the exact enzymatic steps for the N-N bond formation are still under investigation, it is proposed to involve N-hydroxylation and N-nitrosation of the L-Dap precursor.[8]



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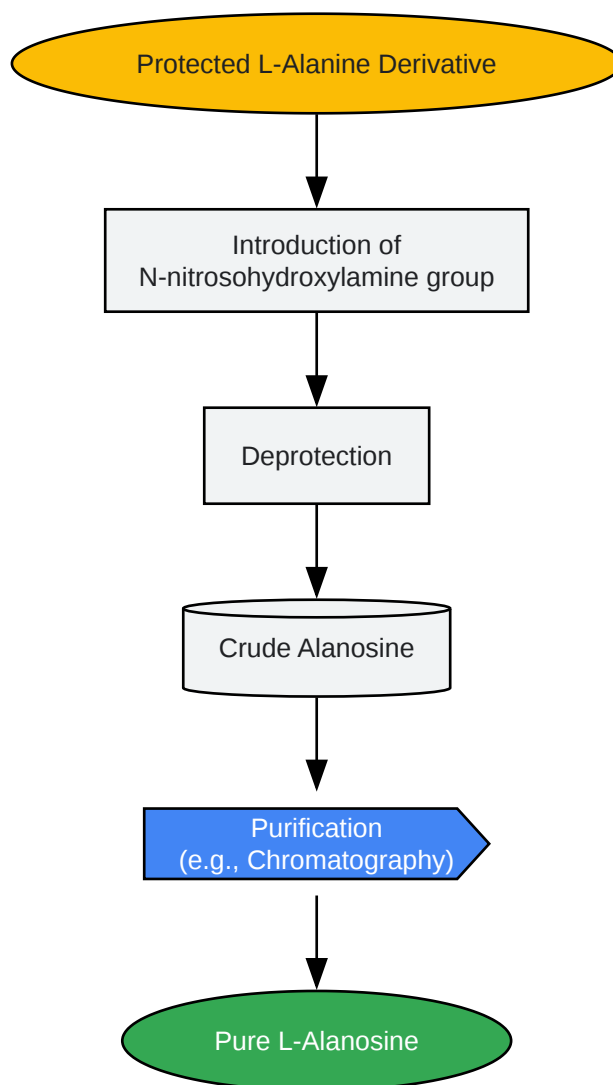
Proposed biosynthetic pathway of L-**Alanosine**.

An alternative biosynthetic route has been identified in other producing strains that lack the aspartate-nitrosuccinate pathway genes.[10] In this pathway, nitrate is reduced to nitrite by a unique set of nitrate and nitrite reductases, with the resulting nitric oxide participating in the formation of the diazeniumdiolate group.[10]

Chemical Synthesis

While detailed, high-yield chemical synthesis protocols for **Alanosine** are not extensively published, a general approach involves the protection of the amino and carboxyl groups of a suitable alanine derivative, followed by the introduction of the N-nitrosohydroxylamine moiety. One reported synthetic route starts from 3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine.[11]

A generalized workflow for the chemical synthesis and purification of **Alanosine** is depicted below.



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Generalized chemical synthesis workflow for **Alanosine**.

Experimental Protocols

Fermentation for Alanosine Production

This protocol is a general guideline based on the fermentation of *Streptomyces alanosinicus*.

1. Media Preparation:

- Prepare a suitable fermentation medium. A typical medium might contain glucose, soybean meal, peptone, yeast extract, and inorganic salts.

- Adjust the pH of the medium to 7.0 before sterilization.
- Sterilize the medium by autoclaving at 121°C for 20 minutes.[3]

2. Inoculation and Fermentation:

- Inoculate the sterile medium with a seed culture of *Streptomyces alanosinicus*.
- Incubate the culture flasks on a rotary shaker at an appropriate temperature (e.g., 28-30°C) for 72 hours or until optimal production is achieved.[3]

3. Extraction and Purification:

- Separate the mycelium from the fermentation broth by centrifugation.[3]
- The supernatant containing **Alanosine** can be further purified using techniques such as ion-exchange chromatography and crystallization.

In Vitro Assay for Adenylosuccinate Synthetase Inhibition

This protocol provides a framework for assessing the inhibitory activity of **Alanosine**.

1. Enzyme and Substrates:

- Purified adenylosuccinate synthetase.
- Substrates: Inosine monophosphate (IMP), L-aspartate, and GTP.
- Test compound: L-**Alanosine**.

2. Assay Procedure:

- Prepare a reaction mixture containing the enzyme, substrates, and varying concentrations of L-**Alanosine** in a suitable buffer.
- Initiate the reaction and incubate at a constant temperature.

- Monitor the reaction progress by measuring the formation of the product, adenylosuccinate, or the consumption of a substrate (e.g., by HPLC or spectrophotometry).

3. Data Analysis:

- Determine the initial reaction rates at different **Alanosine** concentrations.
- Calculate the IC₅₀ value, which represents the concentration of **Alanosine** required to inhibit 50% of the enzyme's activity.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of **Alanosine**.

Parameter	Cell Line/Condition	Value	Reference
IC ₅₀ (Antineoplastic Activity)	MTAP-deficient T-ALL cells	4.8 µM (mean)	[6]
IC ₅₀ (Antineoplastic Activity)	MTAP-deficient CAK-1 cells	10 µM	[6]
LD ₅₀ (in mice)	Intraperitoneal (i.p.)	600 mg/kg	[4]
LD ₅₀ (in mice)	Intravenous (i.v.)	300 mg/kg	[4]

Conclusion

Alanosine remains a molecule of significant interest due to its unique chemical structure and potent biological activity. This guide has provided a comprehensive overview of its chemical properties, synthesis pathways, and mechanism of action. The detailed information and experimental frameworks presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this intriguing natural product.

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